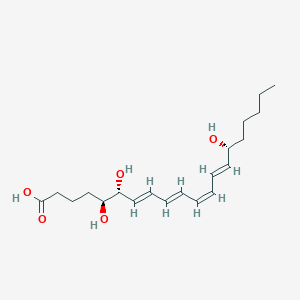

15(R)-Lipoxin A4

Beschreibung

(5S,6R,7E,9E,11Z,13E,15R)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid has been reported in Arisaema tortuosum with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5S,6R,7E,9E,11Z,13E,15R)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAQOQZEOGMIQS-JEWNPAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301348032 | |

| Record name | 15-epi-Lipoxin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171030-11-8 | |

| Record name | 15-epi-Lipoxin A4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of an Endogenous Anti-Inflammatory Mediator: A Technical Guide to the Discovery and History of 15(R)-Lipoxin A4

An in-depth exploration for researchers, scientists, and drug development professionals on the pivotal discovery, biosynthetic pathways, and signaling mechanisms of 15(R)-Lipoxin A4, an aspirin-triggered endogenous anti-inflammatory molecule.

Introduction

The discovery of 15(R)-Lipoxin A4 (15(R)-LXA₄), also known as aspirin-triggered lipoxin (ATL), marked a paradigm shift in the understanding of inflammation and its resolution. It revealed a novel mechanism of action for one of the world's most widely used drugs, aspirin (B1665792), and unveiled a new class of endogenous lipid mediators with potent anti-inflammatory and pro-resolving properties. This technical guide provides a comprehensive overview of the seminal discoveries, key experimental methodologies, and the intricate signaling pathways that govern the biological actions of this unique molecule.

The Dawn of Lipoxins and the Aspirin Connection

The story of 15(R)-LXA₄ begins with the initial discovery of lipoxins in 1984 by Charles Serhan, Mats Hamberg, and Bengt Samuelsson.[1] These novel eicosanoids, generated through the interaction of different lipoxygenase (LO) pathways, were recognized as "lipoxygenase interaction products."[1] The major biosynthetic routes for "classic" lipoxins, such as Lipoxin A₄ (LXA₄), involve the sequential action of 5-LO and 15-LO or 5-LO and 12-LO in leukocytes and platelets.[2]

A pivotal breakthrough came with the investigation into the mechanism of action of aspirin. It was well-established that aspirin's anti-inflammatory effects were primarily due to the irreversible acetylation and inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins (B1171923) and thromboxanes. However, a seminal discovery in the mid-1990s by Serhan and colleagues revealed a remarkable redirection of the COX-2 enzyme's catalytic activity by aspirin. Instead of being completely inhibited, aspirin-acetylated COX-2 in endothelial cells transforms arachidonic acid into 15(R)-hydroxyeicosatetraenoic acid (15R-HETE).[2][3] This stereoisomer of the 15-lipoxygenase product, 15(S)-HETE, serves as the precursor for a new class of lipoxins.

The Birth of 15(R)-Lipoxin A4: A Transcellular Biosynthesis

The formation of 15(R)-LXA₄ is a prime example of transcellular biosynthesis, requiring the cooperation of at least two cell types. The 15R-HETE produced by aspirin-treated endothelial cells is released and then taken up by adjacent leukocytes, typically neutrophils. Within the neutrophil, the 5-lipoxygenase (5-LO) enzyme metabolizes 15R-HETE to generate 15-epi-lipoxin A₄, which is 15(R)-LXA₄. This aspirin-triggered pathway represents a novel anti-inflammatory circuit activated by a classic non-steroidal anti-inflammatory drug (NSAID).

Key Milestones in the Discovery of 15(R)-Lipoxin A4

| Year | Discovery | Key Researchers | Significance |

| 1984 | First description of lipoxins (LXA₄ and LXB₄). | Serhan, Hamberg, Samuelsson | Established a new class of eicosanoids. |

| 1995 | Aspirin triggers the formation of novel bioactive eicosanoids through endothelial cell-leukocyte interactions. | Clària and Serhan | First report on the generation of 15-epi-lipoxins. |

| 1997 | Cloning of the murine lipoxin A₄ receptor and demonstration of potent in vivo anti-inflammatory activity of 15-epi-LXA₄ analogues. | Takano, Fiore, Maddox, Brady, Petasis, Serhan | Provided in vivo evidence for the anti-inflammatory actions of aspirin-triggered lipoxins. |

| 2004 | A randomized human trial demonstrates that low-dose aspirin triggers the formation of 15-epi-lipoxin A₄ while inhibiting thromboxane. | Chiang, Bermudez, Ridker, Serhan | Confirmed the clinical relevance of aspirin-triggered lipoxin formation in humans. |

Experimental Protocols: Unraveling the Discovery

The identification and characterization of 15(R)-LXA₄ relied on a series of meticulously designed in vitro and in vivo experiments. Below are detailed methodologies for some of the key experimental protocols.

Co-incubation of Aspirin-Treated Endothelial Cells and Neutrophils

This foundational experiment demonstrated the transcellular biosynthesis of 15(R)-LXA₄.

Objective: To determine if the interaction between aspirin-treated endothelial cells and neutrophils generates novel lipoxygenase products.

Methodology:

-

Cell Culture and Treatment:

-

Human umbilical vein endothelial cells (HUVEC) are cultured to confluence in appropriate media.

-

HUVEC monolayers are washed and then incubated with aspirin (e.g., 500 µM) for 30 minutes at 37°C to allow for COX-2 acetylation.

-

The aspirin-containing medium is removed, and the cells are washed.

-

-

Neutrophil Isolation:

-

Human neutrophils are isolated from fresh venous blood of healthy donors using density-gradient centrifugation (e.g., using Ficoll-Paque).

-

Erythrocytes are removed by hypotonic lysis.

-

The isolated neutrophils are washed and resuspended in a buffer such as Hanks' Balanced Salt Solution (HBSS).

-

-

Co-incubation:

-

The purified neutrophils (e.g., 5 x 10⁶ cells/mL) are added to the aspirin-treated HUVEC monolayers.

-

Arachidonic acid (e.g., 20 µM) is added to provide the substrate for eicosanoid synthesis.

-

The co-incubations are carried out for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Lipid Extraction and Analysis:

-

The incubations are stopped by the addition of cold methanol.

-

The samples are acidified, and lipids are extracted using a solid-phase extraction (SPE) cartridge (e.g., C18).

-

The extracted lipids are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a photodiode array detector to identify products with a characteristic tetraene chromophore.

-

Fractions corresponding to putative lipoxins are collected and further analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for structural elucidation and confirmation of the 15(R) stereochemistry.

-

Murine Air Pouch Model of Inflammation

This in vivo model was crucial for demonstrating the potent anti-inflammatory effects of 15(R)-LXA₄ and its stable analogues.

Objective: To assess the ability of 15(R)-LXA₄ to inhibit leukocyte infiltration in response to a pro-inflammatory stimulus.

Methodology:

-

Pouch Formation:

-

Sterile air (e.g., 3 mL) is injected subcutaneously into the dorsum of mice to create an air pouch.

-

The pouch is re-inflated with sterile air (e.g., 2 mL) on day 3 and day 6 to maintain the space.

-

-

Inflammatory Challenge and Treatment:

-

On day 6, a pro-inflammatory agent (e.g., TNF-α, 10 ng in 1 mL saline) is injected into the air pouch.

-

Test compounds, such as a stable analogue of 15(R)-LXA₄ (e.g., 15-epi-16-(para-fluoro)-phenoxy-LXA₄, 1 µg) or vehicle control, are co-injected or administered locally prior to the inflammatory stimulus.

-

-

Exudate Collection and Analysis:

-

At a specified time point after the challenge (e.g., 4 hours), the mice are euthanized.

-

The air pouch is lavaged with sterile saline or PBS to collect the inflammatory exudate.

-

The total number of leukocytes in the exudate is determined using a hemocytometer.

-

Differential cell counts are performed on cytospin preparations stained with a Romanowsky-type stain to quantify neutrophil infiltration.

-

-

Myeloperoxidase (MPO) Activity Assay:

-

As an index of neutrophil accumulation in tissues, MPO activity can be measured in tissue biopsies from the air pouch lining.

-

The tissue is homogenized in a buffer containing a detergent (e.g., hexadecyltrimethylammonium bromide).

-

The homogenate is centrifuged, and the supernatant is assayed for MPO activity using a colorimetric assay with a substrate like o-dianisidine dihydrochloride (B599025) and hydrogen peroxide. The change in absorbance is measured spectrophotometrically.

-

Quantitative Data on the Biological Activity of 15(R)-Lipoxin A4 and its Analogues

The anti-inflammatory potency of 15(R)-LXA₄ and its more stable synthetic analogues has been quantified in various in vitro and in vivo assays.

| Assay | Compound | Concentration/Dose | Effect | Reference |

| In Vitro | ||||

| Neutrophil Chemotaxis (vs. LTB₄) | 15-epi-LXA₄ | 1 nM | ~50% inhibition | |

| Neutrophil Transmigration (across endothelial cells) | 15-epi-LXA₄ | 10 nM | Significant inhibition | |

| Inhibition of TNF-α-stimulated IL-1β release by PMNs | 15(R/S)-methyl-LXA₄ | 100 nM | ~60% inhibition | |

| Inhibition of Neutrophil Adhesion | 15(R/S)-methyl-LXA₄ | IC₅₀: 1-50 nM | Potent inhibition | |

| In Vivo | ||||

| Murine Air Pouch (TNF-α-induced leukocyte infiltration) | 15(R/S)-methyl-LXA₄ | 25 nmol | 48% inhibition of MIP-2, 30% inhibition of IL-1β | |

| Murine Ear Inflammation (LTB₄-induced neutrophil infiltration) | 15-epi-16-phenoxy-LXA₄ | 240 nmol | Potent inhibition, comparable to dexamethasone | |

| Murine Peritonitis (IL-1β-induced) | 15-epi-16-(para-fluoro)-phenoxy-LXA₄-methyl ester | 3 µg i.v. | Significant inhibition of inflammation |

Signaling Pathways of 15(R)-Lipoxin A4

15(R)-LXA₄ exerts its potent anti-inflammatory and pro-resolving effects by binding to a specific G protein-coupled receptor (GPCR) known as the lipoxin A₄ receptor, which is also designated as ALX/FPR2. This receptor is expressed on various immune cells, including neutrophils, monocytes, and macrophages.

The binding of 15(R)-LXA₄ to ALX/FPR2 initiates a cascade of intracellular signaling events that ultimately lead to the attenuation of pro-inflammatory responses and the promotion of resolution.

Biosynthesis of 15(R)-Lipoxin A4

References

- 1. Aspirin-triggered 15-Epi-Lipoxin A4 (LXA4) and LXA4 Stable Analogues Are Potent Inhibitors of Acute Inflammation: Evidence for Anti-inflammatory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat [bio-protocol.org]

An In-depth Technical Guide to 15(R)-Lipoxin A4: Structure, Properties, and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Lipoxin A4, also known as aspirin-triggered lipoxin A4 (ATL), is an endogenous specialized pro-resolving mediator (SPM) that plays a pivotal role in the resolution of inflammation. Unlike classical anti-inflammatory agents that block the initiation of inflammation, 15(R)-Lipoxin A4 actively promotes the return to tissue homeostasis. Its unique biosynthesis, triggered by aspirin's acetylation of cyclooxygenase-2 (COX-2), and its potent bioactions make it a molecule of significant interest in the development of novel therapeutic strategies for a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthetic and signaling pathways, and key experimental protocols related to 15(R)-Lipoxin A4.

Chemical Structure and Physicochemical Properties

15(R)-Lipoxin A4 is a trihydroxytetraenoic acid derived from arachidonic acid.[1] Its precise stereochemistry is crucial for its biological activity.

Chemical Name: 5(S),6(R),15(R)-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid[2]

The structure features a 20-carbon backbone with four conjugated double bonds and three hydroxyl groups at positions 5, 6, and 15. The "15(R)" designation refers to the R configuration of the hydroxyl group at carbon 15, which distinguishes it from its isomer, Lipoxin A4, where this hydroxyl group is in the S configuration.[3] This specific stereochemistry arises from its unique biosynthetic pathway.

Physicochemical Data

The key physicochemical properties of 15(R)-Lipoxin A4 are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₂O₅ | [2] |

| Molecular Weight | 352.5 g/mol | [2] |

| CAS Number | 171030-11-8 | |

| Appearance | Provided as a solution in ethanol | |

| Solubility | DMF: ~50 mg/mL | |

| Ethanol: ~50 mg/mL | ||

| PBS (pH 7.2): ~1 mg/mL | ||

| Stability and Storage | Store at -80°C for optimal stability. |

Biological Pathways

Biosynthesis of 15(R)-Lipoxin A4

The formation of 15(R)-Lipoxin A4 is a prime example of transcellular biosynthesis, requiring the coordinated action of at least two different cell types. A key trigger for its production is the acetylation of cyclooxygenase-2 (COX-2) by aspirin.

Normally, COX-2 metabolizes arachidonic acid to pro-inflammatory prostaglandins. However, when acetylated by aspirin, the enzyme's activity is altered, leading to the production of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE). This intermediate is then released and taken up by neighboring leukocytes, such as neutrophils, which contain the enzyme 5-lipoxygenase (5-LO). The 5-LO converts 15(R)-HETE into 15-epi-lipoxin A4, another name for 15(R)-Lipoxin A4. This pathway highlights a novel anti-inflammatory mechanism of aspirin, independent of prostaglandin (B15479496) inhibition.

Signaling Pathway of 15(R)-Lipoxin A4

15(R)-Lipoxin A4 exerts its pro-resolving and anti-inflammatory effects by binding to a specific G protein-coupled receptor known as formyl peptide receptor 2 (FPR2), also referred to as ALX. This receptor is expressed on various immune cells, including neutrophils, monocytes, and macrophages.

Upon binding to FPR2/ALX, 15(R)-Lipoxin A4 initiates a signaling cascade that counter-regulates pro-inflammatory pathways. Key downstream effects include:

-

Inhibition of Neutrophil Infiltration: It reduces neutrophil chemotaxis, adhesion to endothelial cells, and transmigration to sites of inflammation.

-

Stimulation of Efferocytosis: It enhances the clearance of apoptotic cells by macrophages, a crucial step in the resolution of inflammation.

-

Modulation of Cytokine Production: It suppresses the production of pro-inflammatory cytokines like interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), while promoting the release of anti-inflammatory cytokines.

-

Inhibition of NF-κB Activation: It can attenuate the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.

Interestingly, the FPR2/ALX receptor can also bind pro-inflammatory ligands, suggesting it acts as a molecular switch that can either propagate or resolve inflammation depending on the ligand.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the synthesis, purification, and biological activities of 15(R)-Lipoxin A4.

Chemical Synthesis and Purification

Synthesis: The total organic synthesis of 15(R)-Lipoxin A4 is a complex, multi-step process. One reported strategy utilizes a chiral pool approach, starting from 2-deoxy-d-ribose (B167953) to construct the C1–C12 fragment. The C15 chiral center is established with high enantiomeric excess using Sharpless catalytic asymmetric epoxidation. The conjugated tetraene system is formed via stereospecific reduction of a trienyne precursor.

Purification (HPLC): High-performance liquid chromatography (HPLC) is the primary method for the purification and analysis of lipoxins.

-

Method: Reversed-phase HPLC is commonly employed.

-

Column: A C18 column is typically used.

-

Mobile Phase: A binary gradient system, often containing methanol, water, and an acid modifier like trifluoroacetic acid (TFA), is used to achieve separation. The concentration of TFA can be adjusted to manipulate the retention times of different eicosanoids.

-

Detection: UV detection is used, taking advantage of the conjugated tetraene chromophore of lipoxins, which has a characteristic absorbance maximum around 300-302 nm.

In Vitro Bioassays

This assay measures the ability of 15(R)-Lipoxin A4 to inhibit the migration of neutrophils towards a chemoattractant.

-

Apparatus: A Boyden chamber or a multi-well plate with permeable supports (e.g., Transwell® inserts with 5.0 µm pores) is used.

-

Cell Preparation: Neutrophils are isolated from fresh human peripheral blood using methods like Ficoll density gradient centrifugation followed by dextran (B179266) sedimentation.

-

Assay Procedure:

-

A chemoattractant (e.g., interleukin-8 or fMLP) is placed in the lower chamber of the Boyden apparatus.

-

Isolated neutrophils, pre-incubated with either vehicle or different concentrations of 15(R)-Lipoxin A4, are seeded into the upper chamber.

-

The chamber is incubated for approximately 1-2 hours at 37°C to allow neutrophil migration through the porous membrane.

-

The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting after staining or by using a luminescence-based assay that measures ATP levels of viable cells.

-

-

Endpoint: A decrease in the number of migrated neutrophils in the presence of 15(R)-Lipoxin A4 indicates its inhibitory effect on chemotaxis.

This assay quantifies the ability of 15(R)-Lipoxin A4 to enhance the engulfment of apoptotic cells by macrophages.

-

Cell Preparation:

-

Macrophages: Primary bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., THP-1 differentiated with PMA) are cultured.

-

Apoptotic Cells: A cell line like Jurkat T cells is treated with an apoptosis-inducing agent (e.g., staurosporine) to induce apoptosis.

-

-

Labeling:

-

The apoptotic cells are labeled with a fluorescent dye (e.g., a pH-sensitive dye like pHrodo-Red or a nuclear stain like Hoechst 33342).

-

-

Assay Procedure:

-

Cultured macrophages are treated with either vehicle or 15(R)-Lipoxin A4 for a specified period.

-

Fluorescently labeled apoptotic cells are then co-cultured with the treated macrophages.

-

After an incubation period to allow for phagocytosis, non-engulfed apoptotic cells are washed away.

-

-

Quantification: The extent of efferocytosis is measured by flow cytometry or fluorescence microscopy, quantifying the percentage of macrophages that have engulfed the fluorescently labeled apoptotic cells.

-

Endpoint: An increase in the percentage of fluorescent macrophages in the 15(R)-Lipoxin A4-treated group compared to the control indicates enhanced efferocytosis.

In Vivo Murine Peritonitis Model

This model is used to assess the anti-inflammatory and pro-resolving effects of 15(R)-Lipoxin A4 in a living organism.

-

Induction of Peritonitis:

-

Mice are given an intraperitoneal (i.p.) injection of an inflammatory stimulus, such as zymosan (1 mg/mouse) or lipopolysaccharide (LPS). This induces a robust inflammatory response characterized by the recruitment of leukocytes, particularly neutrophils, into the peritoneal cavity.

-

-

Treatment:

-

15(R)-Lipoxin A4 or a vehicle control is administered to the mice, typically via i.p. injection, either before or after the inflammatory challenge.

-

-

Sample Collection:

-

At various time points after the induction of peritonitis (e.g., 4, 24, 48 hours), mice are euthanized, and the peritoneal cavity is washed with sterile PBS or saline to collect the peritoneal lavage fluid.

-

-

Endpoint Measurements:

-

Leukocyte Infiltration: The total number of leukocytes in the lavage fluid is counted. Differential cell counts are performed on stained cytospin preparations to determine the numbers of neutrophils and macrophages.

-

Cytokine Analysis: The levels of pro- and anti-inflammatory cytokines in the cell-free supernatant of the lavage fluid are measured by ELISA.

-

Resolution Indices: The time taken for the inflammatory infiltrate to resolve back to baseline levels is determined. A shorter resolution interval in the 15(R)-Lipoxin A4-treated group indicates a pro-resolving effect.

-

Conclusion

15(R)-Lipoxin A4 stands out as a key mediator in the active resolution of inflammation. Its unique aspirin-triggered biosynthesis and its potent, multi-faceted actions through the FPR2/ALX receptor underscore its therapeutic potential. The detailed understanding of its chemical properties, biological pathways, and the availability of robust experimental protocols are crucial for advancing research and development in this field. As our comprehension of the complex processes governing inflammatory resolution deepens, 15(R)-Lipoxin A4 and its stable analogs are poised to become important tools and potential therapeutic agents for a host of inflammatory conditions, offering a novel approach that promotes healing and restoration of tissue function.

References

15(R)-Lipoxin A4 mechanism of action in resolving inflammation

An In-depth Technical Guide to the Pro-Resolving Mechanism of 15(R)-Lipoxin A4

Executive Summary

15(R)-Lipoxin A4, also known as Aspirin-Triggered Lipoxin (ATL), is a potent endogenous specialized pro-resolving mediator (SPM) that actively orchestrates the termination of inflammation. Unlike traditional anti-inflammatory agents that broadly suppress the immune response, 15(R)-Lipoxin A4 and its analogues promote resolution by halting neutrophil infiltration, stimulating the clearance of apoptotic cells, and reprogramming macrophage phenotypes towards a non-phlogistic, pro-resolving state. This document provides a detailed examination of the molecular mechanisms, cellular signaling pathways, and key experimental evidence underpinning the pro-resolving actions of 15(R)-Lipoxin A4.

Core Mechanism of Action: Receptor Engagement

The biological activities of 15(R)-Lipoxin A4 are primarily mediated through its interaction with the G protein-coupled receptor (GPCR) known as ALX/FPR2 (also referred to as formyl peptide receptor 2 or FPRL1).[1][2] This receptor is expressed on a wide variety of cells, including neutrophils, monocytes, macrophages, endothelial cells, and vascular smooth muscle cells, allowing for broad regulatory effects within the inflammatory microenvironment.[3][4]

Upon binding, 15(R)-Lipoxin A4 initiates a cascade of intracellular signaling events that collectively "switch off" pro-inflammatory pathways and activate pro-resolving programs. While ALX/FPR2 is the principal receptor, some studies have suggested potential interactions with other receptors like GPR32.[5][6] However, recent evidence also indicates that some anti-inflammatory effects may be mediated by a metabolite, 15-oxo-LXA4, through an ALX/FPR2-independent mechanism involving the modulation of redox-sensitive pathways.[7][8][9]

Intracellular Signaling Pathways

Activation of the ALX/FPR2 receptor by 15(R)-Lipoxin A4 triggers several key downstream signaling pathways that suppress pro-inflammatory gene expression and promote resolution.

Inhibition of Pro-inflammatory Transcription Factors

A central mechanism of action is the inhibition of key transcription factors responsible for driving the inflammatory response, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][10] By preventing the nuclear translocation and activation of these factors, 15(R)-Lipoxin A4 effectively halts the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[10]

Activation of Pro-resolving and Cytoprotective Pathways

Concurrently, 15(R)-Lipoxin A4 activates pathways that promote cellular homeostasis and resolution. This includes the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant and cytoprotective genes.[5][7] Additionally, lipoxin signaling has been shown to be dependent on Suppressor of Cytokine Signaling 2 (SOCS-2) , which acts as a negative regulator of cytokine signaling.[5] In macrophages, 15(R)-Lipoxin A4 can also activate the PI3K/Akt pathway , which is involved in promoting cell survival and inhibiting apoptosis, a crucial step for sustaining their efferocytic function.[5]

Cellular Effects in Inflammation Resolution

The signaling events initiated by 15(R)-Lipoxin A4 translate into profound functional changes in key immune cells, steering the inflammatory response towards resolution.

Effects on Neutrophils (PMN)

Neutrophils are the first responders in acute inflammation, and their timely removal is critical for resolution. 15(R)-Lipoxin A4 acts as a potent "stop signal" for these cells.

-

Inhibition of Recruitment: It potently inhibits neutrophil chemotaxis, adhesion, and transmigration across endothelial and epithelial barriers, thereby limiting their accumulation at the inflammatory site.[10][11]

-

Suppression of Pro-inflammatory Mediators: It blocks the release of reactive oxygen species (ROS) and pro-inflammatory cytokines such as IL-1β from neutrophils stimulated by agents like TNF-α.[12][13]

-

Promotion of Apoptosis: 15(R)-Lipoxin A4 can override anti-apoptotic signals, such as those from myeloperoxidase (MPO), to redirect neutrophils towards apoptosis, preparing them for clearance.[14]

Effects on Monocytes and Macrophages

While inhibiting neutrophils, 15(R)-Lipoxin A4 actively recruits monocytes and reprograms macrophages to perform pro-resolving functions.

-

Stimulation of Efferocytosis: It enhances the capacity of macrophages to recognize and engulf apoptotic neutrophils, a critical process for preventing secondary necrosis and the release of damaging cellular contents.[6]

-

Phenotypic Switching: It promotes the polarization of macrophages from a pro-inflammatory (M1) to an anti-inflammatory and pro-resolving (M2) phenotype.[6][15] This switch is characterized by decreased secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and increased production of anti-inflammatory cytokines like IL-10.[5][15]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies, demonstrating the potency and efficacy of 15(R)-Lipoxin A4 and its stable analogues.

Table 1: Effects of 15(R)-Lipoxin A4 and Analogues on Neutrophil Function

| Parameter | Agonist/Stimulant | Concentration of LXA4 Analogue | Effect | Reference |

| PMN Chemotaxis | Leukotriene B4 | 1 nM | ~50% reduction in migration | [11] |

| IL-1β Release | TNF-α (10 ng/ml) | 10 nM | Statistically significant inhibition | [13][16] |

| IL-1β Release | TNF-α (10 ng/ml) | 100 nM | ~60% inhibition | [13][16] |

| Superoxide Generation | TNF-α | 1-10 nM | Significant inhibition | [12] |

| Mac-1 Expression | Myeloperoxidase (160 nM) | 100 nM | Significant reduction | [14] |

Table 2: Modulation of Cytokine and Chemokine Release by a 15(R)-LXA4 Analogue

| Model | Stimulant | Cytokine/Chemokine | Dose of Analogue | Effect | Reference |

| Murine Air Pouch | TNF-α | MIP-2 | 25 nmol | 48% inhibition | [13][16] |

| Murine Air Pouch | TNF-α | IL-1β | 25 nmol | 30% inhibition | [13][16] |

| Murine Air Pouch | TNF-α | IL-4 | 25 nmol | Stimulated appearance | [13][16][17] |

| Human PMN (in vitro) | TNF-α | IL-1β mRNA | 100 nM | ~60% decrease | [13] |

Key Experimental Protocols

The mechanisms of 15(R)-Lipoxin A4 have been elucidated through a variety of established in vitro and in vivo experimental models.

In Vivo Murine Air Pouch Model

This model is widely used to study acute localized inflammation and leukocyte trafficking.

Methodology:

-

Pouch Formation: A subcutaneous air pouch is created on the dorsum of a mouse by injecting sterile air. The pouch develops a vascularized lining over several days.

-

Inflammatory Challenge: A pro-inflammatory stimulus (e.g., TNF-α) is injected into the pouch to induce leukocyte infiltration and cytokine production.

-

Treatment: 15(R)-Lipoxin A4 or a stable analogue is co-injected with the stimulus or administered systemically.

-

Analysis: At specific time points, the pouch is lavaged with saline. The collected exudate is analyzed for:

In Vitro Neutrophil Chemotaxis Assay

This assay quantifies the directed migration of neutrophils towards a chemoattractant.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors, typically using density gradient centrifugation.

-

Chamber Setup: A Boyden chamber or a similar multi-well migration plate is used. The chamber consists of upper and lower wells separated by a microporous membrane.

-

Loading: The lower wells are filled with a chemoattractant (e.g., Leukotriene B4). The isolated neutrophils, pre-incubated with either vehicle or varying concentrations of 15(R)-Lipoxin A4, are placed in the upper wells.

-

Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.

-

Quantification: The number of migrated cells in the lower chamber is quantified, often by using a fluorescent dye and a plate reader or by direct cell counting. The percentage inhibition of migration by 15(R)-Lipoxin A4 is then calculated.[11]

Macrophage Efferocytosis Assay

This assay measures the ability of macrophages to clear apoptotic cells.

Methodology:

-

Macrophage Culture: Monocytes are isolated and differentiated into macrophages in culture plates.

-

Induction of Apoptosis: A separate population of neutrophils is treated (e.g., with UV irradiation) to induce apoptosis. Apoptosis is confirmed using methods like Annexin V staining.

-

Co-culture: The apoptotic neutrophils are labeled with a fluorescent dye and then added to the macrophage cultures in the presence of vehicle or 15(R)-Lipoxin A4.

-

Incubation: The cells are co-incubated for a period to allow for phagocytosis.

-

Analysis: Non-ingested neutrophils are washed away. The percentage of macrophages that have engulfed one or more apoptotic neutrophils (and the number of neutrophils per macrophage) is determined by:

-

Microscopy: Direct visualization and counting.

-

Flow Cytometry: Quantifying the percentage of macrophages that are positive for the fluorescent label from the apoptotic neutrophils.[6]

-

Conclusion

15(R)-Lipoxin A4 is a cornerstone of the body's endogenous resolution program. Its mechanism of action is multifaceted, involving specific receptor engagement on key immune cells, suppression of pro-inflammatory signaling hubs like NF-κB, and the active promotion of pro-resolving functions, including the cessation of neutrophil influx and macrophage-mediated clearance of apoptotic cells. The potent and targeted nature of these actions, demonstrated by extensive quantitative data, positions 15(R)-Lipoxin A4 and its stable analogues as highly promising therapeutic candidates for a range of inflammatory diseases where resolution is impaired. A thorough understanding of these mechanisms is critical for the continued development of novel resolution-based therapies.

References

- 1. Lack of activity of 15-epi-lipoxin A4 on FPR2/ALX and CysLT1 receptors in interleukin-8-driven human neutrophil function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolution-Based Therapies: The Potential of Lipoxins to Treat Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspirin-triggered 15-epi-lipoxin A4 regulates neutrophil-platelet aggregation and attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspirin-triggered 15-epi-lipoxin A4 signals through FPR2/ALX in vascular smooth muscle cells and protects against intimal hyperplasia after carotid ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Lipoxin A4 and aspirin-triggered 15-epi-lipoxin A4 inhibit human neutrophil migration: comparisons between synthetic 15 epimers in chemotaxis and transmigration with microvessel endothelial cells and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipoxin (LX)A4 and aspirin-triggered 15-epi-LXA4 inhibit tumor necrosis factor 1alpha-initiated neutrophil responses and trafficking: regulators of a cytokine-chemokine axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipoxin (LX)A4 and Aspirin-triggered 15-epi-LXA4 Inhibit Tumor Necrosis Factor 1α–initiated Neutrophil Responses and Trafficking: Regulators of a Cytokine–Chemokine Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 15-Epi-lipoxin A4 Inhibits Myeloperoxidase Signaling and Enhances Resolution of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rupress.org [rupress.org]

- 17. Lipoxin A4 and aspirin-triggered 15-epi-LXA4 inhibit tumor necrosis factor-alpha-initiated neutrophil responses and trafficking: novel regulators of a cytokine-chemokine axis relevant to periodontal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 15(R)-Lipoxin A4 in Innate Immunity: A Technical Guide

Introduction

Lipoxins are a class of endogenously produced, bioactive eicosanoids that serve as critical regulators in the resolution phase of inflammation.[1] Unlike classic anti-inflammatory agents that broadly suppress immune responses, lipoxins and other specialized pro-resolving mediators (SPMs) orchestrate a return to homeostasis by actively turning off the inflammatory cascade.[2] A key member of this family is 15(R)-Lipoxin A4 (15(R)-LXA4), also known as Aspirin-Triggered Lipoxin (ATL). Its formation is uniquely initiated when aspirin (B1665792) acetylates cyclooxygenase-2 (COX-2), redirecting the enzyme's catalytic activity.[3][4] This technical guide provides an in-depth overview of the mechanisms of action, cellular targets, and therapeutic potential of 15(R)-LXA4 in the context of innate immunity, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action and Signaling

The biological effects of 15(R)-LXA4 are primarily mediated through its interaction with a specific G protein-coupled receptor known as ALX/FPR2 (Formyl Peptide Receptor 2).[3][5] This high-affinity receptor is expressed on a variety of innate immune cells, including neutrophils, macrophages, and dendritic cells.[4]

Upon binding to ALX/FPR2, 15(R)-LXA4 triggers intracellular signaling cascades that actively counter-regulate pro-inflammatory pathways. A principal outcome of this signaling is the inhibition of key transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are responsible for the genetic expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][6] By preventing the nuclear translocation of NF-κB, 15(R)-LXA4 effectively dampens the inflammatory amplification loop.[6] Furthermore, it has been shown to inhibit the production of peroxynitrite, a potent and damaging inflammatory oxidant.[2]

While the ALX/FPR2 axis is the canonical pathway, emerging research suggests that metabolites of lipoxins may also exert biological effects. Specifically, 15-oxo-LXA4, an electrophilic metabolite, can modulate cellular function in an FPR2-independent manner by activating the Nrf2 antioxidant response pathway.[7][8]

Effects on Key Innate Immune Cells

15(R)-LXA4 exerts potent, cell-type-specific actions that collectively halt inflammatory influx and promote tissue repair.

Neutrophils

As the first responders to inflammation, neutrophils are a primary target for 15(R)-LXA4. Its effects are characterized by the term "stop-signal," effectively braking neutrophil-mediated inflammation.

-

Inhibition of Recruitment and Migration: 15(R)-LXA4 is a powerful inhibitor of neutrophil chemotaxis toward pro-inflammatory stimuli like leukotriene B4 (LTB4).[1][9] It significantly reduces their transmigration across both vascular endothelial and epithelial cell layers, limiting their infiltration into tissue.[1]

-

Suppression of Pro-inflammatory Functions: It blocks TNF-α-stimulated superoxide (B77818) generation and the release of pro-inflammatory cytokines such as IL-1β.[10][11] It also attenuates the formation of neutrophil-platelet aggregates, which can exacerbate lung injury.[4][5]

-

Promotion of Apoptosis: By counteracting survival signals, such as those from myeloperoxidase (MPO), 15(R)-LXA4 redirects neutrophils toward apoptosis, which is essential for their subsequent non-inflammatory clearance.[12]

Macrophages

15(R)-LXA4 reprograms macrophage functions from a pro-inflammatory to a pro-resolving phenotype.

-

Stimulation of Efferocytosis: A hallmark of inflammation resolution is the clearance of apoptotic cells. LXA4 enhances the capacity of macrophages to engulf and clear apoptotic neutrophils (a process called efferocytosis) in a non-inflammatory manner.[6][13]

-

Modulation of Cytokine Secretion: LXA4 promotes a switch in macrophage polarization. It decreases the expression of pro-inflammatory M1-associated cytokines (e.g., TNF-α, IL-6, IL-1β) while increasing the expression of anti-inflammatory M2-associated cytokines like IL-10.[14]

-

Inflammasome Inhibition: LXA4 has been shown to inhibit the activation of the NLRP3 inflammasome, a key driver of IL-1β production, and to promote autophagy in macrophages.[15]

Other Innate Cells

The influence of 15(R)-LXA4 extends to other innate cell populations. Both Natural Killer (NK) cells and Type 2 Innate Lymphoid Cells (ILC2s) express the ALX/FPR2 receptor. LXA4 enhances the ability of NK cells to clear eosinophils via apoptosis and simultaneously reduces the release of the type-2 cytokine IL-13 from ILC2s, indicating a regulatory role in allergic inflammation.[16]

Quantitative Data Summary

The following tables summarize key quantitative data on the bioactivity of 15(R)-LXA4 from various experimental models.

Table 1: Effects of 15(R)-LXA4 on Neutrophil Functions

| Parameter | Chemoattractant/Stimulus | Concentration of 15(R)-LXA4 | Observed Effect | Reference |

|---|---|---|---|---|

| Chemotaxis | Leukotriene B4 (LTB4) | 1 nM | ~50% reduction in migration | [1] |

| IL-1β Release | Tumor Necrosis Factor-α (TNF-α) | 100 nM | ~60% inhibition | [10] |

| Leukocyte Infiltration (in vivo) | Tumor Necrosis Factor-α (TNF-α) | 25 nmol (murine air pouch) | 62% inhibition | [10] |

| MIP-2 Release | Tumor Necrosis Factor-α (TNF-α) | 25 nmol (murine air pouch) | 48% inhibition |[10] |

Table 2: Effects of LXA4 on Macrophage Functions

| Parameter | Cell Type | Concentration of LXA4 | Observed Effect | Reference |

|---|---|---|---|---|

| Efferocytosis | Alveolar Macrophages | 100 nM | Maximal increase in uptake of apoptotic neutrophils | [13] |

| Cytokine Gene Expression | THP-1 derived M1 Macrophages | 10-100 nM | Decreased expression of IL-6, TNF-α, IL-1β | [14] |

| Cytokine Gene Expression | THP-1 derived M2 Macrophages | 10-100 nM | Increased expression of IL-10 |[14] |

Table 3: Receptor Binding Affinities

| Receptor | Ligand | Cell/System | Binding Constant | Reference |

|---|---|---|---|---|

| Mouse LXA4R | [³H]LXA4 | CHO cells | Kd ≈ 1.5 nM | [17] |

| Human Neutrophil Receptor | 16-phenoxy-LXA4 (stable analogue) | Human PMNs | Ki ≈ 2.0 nM |[17] |

Key Experimental Protocols

Detailed methodologies for assessing the core functions of 15(R)-LXA4 are crucial for reproducible research.

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of neutrophils toward a chemical gradient, a process inhibited by 15(R)-LXA4.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.[18]

-

Chamber Preparation: Use a Boyden chamber or a multi-well Transwell® plate with a permeable membrane support (typically 3-5 µm pore size).[18][19]

-

Loading: Add the chemoattractant (e.g., 10 nM IL-8 or LTB4) to the lower chamber.[9][18] In test wells, add various concentrations of 15(R)-LXA4 to the lower chamber along with the chemoattractant.

-

Cell Seeding: Resuspend the isolated neutrophils in a serum-free medium and seed them into the upper chamber.[18]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for approximately 60-90 minutes to allow for cell migration.[18]

-

Quantification: Remove the upper chamber. Quantify the number of neutrophils that have migrated into the lower chamber. This can be achieved by lysing the migrated cells and measuring their ATP content using a luminescence-based assay (e.g., CellTiter-Glo®) or by staining the cells and performing a direct count via microscopy or flow cytometry.[18][19] The results are often expressed as a percentage of the migration induced by the chemoattractant alone.

Protocol 2: Macrophage Efferocytosis Assay (Flow Cytometry)

This assay measures the capacity of macrophages to engulf apoptotic cells, a process enhanced by 15(R)-LXA4.

Methodology:

-

Macrophage Preparation: Differentiate a monocytic cell line (e.g., THP-1 cells) into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours. Alternatively, use primary macrophages derived from bone marrow or peritoneal lavage.[20][21]

-

Apoptotic Cell Preparation: Induce apoptosis in a target cell population (e.g., Jurkat T-cells or neutrophils) using methods such as UV irradiation or staurosporine (B1682477) treatment.[21]

-

Fluorescent Labeling: Label the apoptotic target cells with a stable green fluorescent dye (e.g., CFSE) or a pH-sensitive red dye (e.g., pHrodo Red) that fluoresces brightly in the acidic environment of the phagolysosome.[20][21]

-

Co-incubation: Add the labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 3:1 apoptotic cells to macrophages). Treat the cells with 15(R)-LXA4 or a vehicle control.[13]

-

Incubation: Allow efferocytosis to occur by incubating the co-culture for 1-2 hours at 37°C.[20]

-

Washing: Gently wash the plates to remove any non-engulfed apoptotic cells.[20]

-

Analysis: Detach the macrophages and analyze them by flow cytometry. If the macrophages were not pre-labeled, they can be stained with a macrophage-specific antibody (e.g., anti-CD11b). The percentage of efferocytosis is determined by quantifying the population of macrophages that are positive for the fluorescent dye from the apoptotic cells.[21][22]

Therapeutic Potential and Conclusion

The ability of 15(R)-Lipoxin A4 to inhibit the recruitment and activation of neutrophils while simultaneously promoting the pro-resolving functions of macrophages places it at a crucial intersection of innate immune regulation. Its actions as an endogenous "stop signal" for inflammation highlight its therapeutic potential for a wide range of acute and chronic inflammatory diseases where unresolved inflammation and neutrophil-driven tissue damage are pathogenic hallmarks.[2] These conditions include acute respiratory distress syndrome (ARDS), inflammatory bowel disease, periodontal disease, and cardiovascular disease.[5][11]

The development of stable synthetic analogs of 15(R)-LXA4, which resist rapid metabolic inactivation, has been a key step toward translating these findings into viable therapeutic strategies.[23] This in-depth guide summarizes the foundational role of 15(R)-LXA4 in controlling innate immunity, providing the mechanistic data and experimental frameworks necessary for researchers and drug developers to further explore this promising class of pro-resolving mediators.

References

- 1. Lipoxin A4 and aspirin-triggered 15-epi-lipoxin A4 inhibit human neutrophil migration: comparisons between synthetic 15 epimers in chemotaxis and transmigration with microvessel endothelial cells and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Aspirin-triggered 15-epi-lipoxin A4 signals through FPR2/ALX in vascular smooth muscle cells and protects against intimal hyperplasia after carotid ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspirin-triggered 15-epi-lipoxin A4 regulates neutrophil-platelet aggregation and attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. krummel.org [krummel.org]

- 6. Lipoxin A4 decreases human memory B cell antibody production via an ALX/FPR2-dependent mechanism: A link between resolution signals and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. Lipoxin A4 and aspirin-triggered 15-epi-LXA4 inhibit tumor necrosis factor-alpha-initiated neutrophil responses and trafficking: novel regulators of a cytokine-chemokine axis relevant to periodontal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 15-Epi-lipoxin A4 Inhibits Myeloperoxidase Signaling and Enhances Resolution of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Lipoxin A4 promotes autophagy and inhibits overactivation of macrophage inflammasome activity induced by Pg LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipoxin A4 regulates natural killer cell and type 2 innate lymphoid cell activation in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. criver.com [criver.com]

- 19. benchchem.com [benchchem.com]

- 20. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Lipoxin A4 stable analogs are potent mimetics that stimulate human monocytes and THP-1 cells via a G-protein-linked lipoxin A4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pro-Resolving Power of 15(R)-Lipoxin A4: A Technical Guide to its Modulation of Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Lipoxins, a class of endogenously generated specialized pro-resolving mediators (SPMs), are at the forefront of research into the resolution of inflammation. Among them, 15(R)-Lipoxin A4 (LXA4), an aspirin-triggered epimer of the native Lipoxin A4, has garnered significant attention for its potent anti-inflammatory and pro-resolving activities. This technical guide provides an in-depth exploration of the role of 15(R)-LXA4 in modulating cytokine production, offering a valuable resource for researchers and professionals in the field of inflammation and drug development.

Introduction to 15(R)-Lipoxin A4 and its Anti-Inflammatory Role

15(R)-Lipoxin A4 is a trihydroxytetraene-containing eicosanoid derived from arachidonic acid. Its biosynthesis is notably triggered by aspirin's acetylation of cyclooxygenase-2 (COX-2), which shifts the enzyme's activity to produce 15(R)-hydroxyeicosatetraenoic acid (15R-HETE), a precursor for 15(R)-LXA4. This unique formation pathway may in part explain some of the beneficial anti-inflammatory actions of aspirin[1].

The primary biological function of 15(R)-LXA4 is to actively promote the resolution of inflammation, a process distinct from passive decay. Its actions include inhibiting the recruitment and activation of neutrophils, stimulating the non-phlogistic phagocytosis of apoptotic cells by macrophages, and, crucially, modulating the production of a wide array of cytokines[2][3]. These actions are primarily mediated through its interaction with the G-protein coupled receptor, ALX/FPR2[4][5].

Modulation of Cytokine Production by 15(R)-Lipoxin A4

15(R)-LXA4 orchestrates a sophisticated control over the cytokine network, leading to a dampening of the pro-inflammatory response and a promotion of a pro-resolving phenotype. This is achieved by both down-regulating the production of pro-inflammatory cytokines and, in some contexts, enhancing the production of anti-inflammatory cytokines.

Inhibition of Pro-Inflammatory Cytokines

15(R)-LXA4 and its stable analogues have been shown to be potent inhibitors of key pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

-

TNF-α: A pivotal cytokine in the inflammatory cascade, TNF-α production is significantly curtailed by 15(R)-LXA4. This inhibition has been observed in various cell types and in vivo models[6][7][8]. For instance, stable analogues of LXA4 have been shown to inhibit TNF-α-initiated neutrophil responses and trafficking[6].

-

IL-1β: The release and gene expression of IL-1β, another critical pro-inflammatory cytokine, are markedly reduced in the presence of 15(R)-LXA4 analogues. This effect has been documented in human neutrophils stimulated with TNF-α[6][7].

-

IL-6: 15(R)-LXA4 has been demonstrated to reduce the production of IL-6 in various inflammatory settings[8][9][10].

-

IL-8: This potent neutrophil chemoattractant is also a target of 15(R)-LXA4's inhibitory action. By reducing IL-8 production, 15(R)-LXA4 limits neutrophil influx into inflamed tissues[4][11].

Promotion of Anti-Inflammatory Cytokines

While the primary role of 15(R)-LXA4 is to inhibit pro-inflammatory mediators, there is evidence suggesting it can also promote the production of anti-inflammatory cytokines, such as Interleukin-10 (IL-10). IL-10 is a key immunoregulatory cytokine that plays a crucial role in suppressing inflammatory responses. The administration of a 15-epi-lipoxin A4 analog has been associated with enhanced IL-10 production, contributing to the resolution of inflammation[12][13].

Quantitative Data on Cytokine Modulation

The following tables summarize the quantitative effects of 15(R)-Lipoxin A4 and its analogues on cytokine production from various studies.

Table 1: Inhibition of Pro-Inflammatory Cytokines by 15(R)-LXA4 Analogues

| Cytokine | Cell Type/Model | Stimulus | LXA4 Analogue | Concentration | Inhibition | Reference |

| IL-1β | Human Neutrophils | TNF-α (10 ng/ml) | 15R/S-methyl-LXA4 | 100 nM | ~60% (mRNA) | [6] |

| IL-1β | Murine Air Pouch | TNF-α | 15R/S-methyl-LXA4 | 25 nmol | 30% | [6] |

| IL-8 | Human Leukocytes | LPS (1 µg/ml) | LXA4 analogues | 500 nM | 50-65% | [11] |

| IL-6 | Rat Mesangial Cells | TNF-α (10 ng/mL) | LXA4 | Dose-dependent | Significant | [8] |

| TNF-α | Rat Mesangial Cells | Not specified | LXA4 | Not specified | Significant | [8] |

Table 2: Stimulation of Anti-Inflammatory Cytokines by 15(R)-LXA4 Analogues

| Cytokine | Model | LXA4 Analogue | Effect | Reference |

| IL-10 | Murine intestinal ischemia/reperfusion | 15-epi-lipoxin A4 analog | Enhanced production | [12][13] |

| IL-4 | Murine Air Pouch Exudates | 15R/S-methyl-LXA4 | Stimulated | [7] |

Signaling Pathways Modulated by 15(R)-Lipoxin A4

The modulatory effects of 15(R)-LXA4 on cytokine production are a consequence of its ability to interfere with key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

The NF-κB Pathway

The NF-κB transcription factor is a master regulator of pro-inflammatory gene expression, including many cytokines. 15(R)-LXA4 has been shown to inhibit the activation of NF-κB[2][14][15]. This is achieved by preventing the degradation of the inhibitory IκBα protein, which in turn blocks the nuclear translocation of the active NF-κB p65 subunit[14][16]. By inhibiting NF-κB, 15(R)-LXA4 effectively shuts down the transcriptional machinery responsible for producing a host of pro-inflammatory cytokines. Recent research also suggests that a metabolite of LXA4, 15-oxo-LXA4, can inhibit NF-κB-regulated pro-inflammatory mediator expression in a receptor-independent manner[17][18][19][20].

Caption: 15(R)-LXA4 signaling via ALX/FPR2 inhibits the NF-κB pathway.

The PI3K/Akt Pathway

The PI3K/Akt signaling pathway is involved in various cellular processes, including inflammation. 15-epi-LXA4 has been shown to suppress the activation of the PI3K/Akt pathway induced by TNF-α. This inhibition contributes to the downstream suppression of NF-κB and subsequent reduction in the expression of inflammatory mediators[21].

Caption: 15-epi-LXA4 inhibits the PI3K/Akt signaling pathway.

Experimental Protocols for Studying 15(R)-Lipoxin A4 Effects

Investigating the impact of 15(R)-LXA4 on cytokine production involves a range of standard and specialized molecular and cellular biology techniques.

Cell Culture and Stimulation

-

Cell Lines: Commonly used cell lines include human neutrophils, peripheral blood mononuclear cells (PBMCs), RAW264.7 macrophage-like cells, and human umbilical vein endothelial cells (HUVECs).

-

Primary Cells: Isolation of primary cells, such as human neutrophils from whole blood, provides a more physiologically relevant model.

-

Stimulation: Cells are typically pre-incubated with 15(R)-LXA4 or its stable analogues for a specific period (e.g., 15-60 minutes) before being challenged with a pro-inflammatory stimulus like Lipopolysaccharide (LPS) or TNF-α.

Cytokine Measurement: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying cytokine levels in cell culture supernatants or biological fluids.

-

Principle: This assay operates on the basis of competition between the enzyme-conjugated form of the target cytokine and the cytokine in the sample for a limited number of antibody binding sites on a microplate. The extent of color development is inversely proportional to the amount of the target cytokine in the sample.

-

General Protocol:

-

Coat a 96-well microplate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add standards and samples (cell culture supernatants) to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a colored product.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

-

Caption: General workflow for a cytokine ELISA experiment.

Analysis of Signaling Proteins: Western Blotting

Western blotting is used to detect and quantify specific proteins in cell lysates, such as components of the NF-κB and PI3K/Akt pathways.

-

Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.

-

General Protocol:

-

Lyse cells to extract proteins.

-

Determine protein concentration using an assay like the BCA assay.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein (e.g., phospho-Akt, IκBα).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the band intensities to quantify protein levels.

-

Caption: General workflow for a Western blotting experiment.

Analysis of Immune Cell Phenotypes: Flow Cytometry

Flow cytometry can be used to identify and quantify different immune cell populations and to assess the expression of cell surface markers.

-

Principle: This technique measures the physical and chemical characteristics of cells as they pass one by one through a laser beam. Cells are typically labeled with fluorescently tagged antibodies.

-

Application in LXA4 research: Flow cytometry can be used to analyze the expression of the ALX/FPR2 receptor on different immune cell subsets or to assess the activation status of T-cells by measuring markers like CD69[9][14][22].

Conclusion and Future Directions

15(R)-Lipoxin A4 and its stable analogues represent a promising class of molecules for the development of novel anti-inflammatory and pro-resolving therapeutics. Their ability to potently and selectively modulate cytokine production by targeting key signaling pathways like NF-κB and PI3K/Akt underscores their therapeutic potential for a wide range of inflammatory diseases.

Future research should continue to elucidate the precise molecular mechanisms underlying the actions of 15(R)-LXA4, including the potential for receptor-independent effects of its metabolites. Further investigation into the cell-specific effects of 15(R)-LXA4 on cytokine production in complex in vivo models will be crucial for translating the therapeutic promise of these specialized pro-resolving mediators into clinical applications. The development of more stable and potent synthetic analogues of 15(R)-LXA4 will also be a key area of focus for drug development professionals. This in-depth understanding will be instrumental in harnessing the full therapeutic potential of the lipoxin pathway for the treatment of chronic inflammatory conditions.

References

- 1. rupress.org [rupress.org]

- 2. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoxin-mediated signaling: ALX/FPR2 interaction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Lipoxin A4 and aspirin-triggered 15-epi-LXA4 inhibit tumor necrosis factor-alpha-initiated neutrophil responses and trafficking: novel regulators of a cytokine-chemokine axis relevant to periodontal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipoxin A4 inhibits TNF-alpha-induced production of interleukins and proliferation of rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of Lipoxin-A4 Treatment on Cytokine, Chemokine Genes Expression, and Phenotypic Distribution of Lymphocyte Subsets During Experimental Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipoxin A4 inhibits proliferation and inflammatory cytokine/chemokine production of human epidermal keratinocytes associated with the ERK1/2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The required role of endogenously produced lipoxin A4 and annexin-1 for the production of IL-10 and inflammatory hyporesponsiveness in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Lipoxin A4 decreases human memory B cell antibody production via an ALX/FPR2-dependent mechanism: A link between resolution signals and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic activity of lipoxin A4 in TiO2-induced arthritis in mice: NF-κB and Nrf2 in synovial fluid leukocytes and neuronal TRPV1 mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipoxin A4 inhibits NF-κB activation and cell cycle progression in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. 15-epi-lipoxin A4 inhibits TNF-α-induced tissue factor expression via the PI3K/AKT/ NF-κB axis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Influence of Lipoxin-A4 Treatment on Cytokine, Chemokine Genes Expression, and Phenotypic Distribution of Lymphocyte Subsets During Experimental Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Synthesis of 15(R)-Lipoxin A4 in Response to Aspirin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous synthesis of 15(R)-Lipoxin A4 (15(R)-LXA4), also known as Aspirin-Triggered Lipoxin (ATL), a key mediator in the resolution of inflammation. This document details the biochemical pathways, presents quantitative data on its production, outlines key experimental protocols for its study, and visualizes the critical molecular interactions involved.

Introduction: The Unique Anti-Inflammatory Action of Aspirin (B1665792)

Aspirin, a widely used nonsteroidal anti-inflammatory drug (NSAID), possesses a unique mechanism of action that extends beyond the inhibition of pro-inflammatory prostaglandins. Through the irreversible acetylation of cyclooxygenase-2 (COX-2), aspirin redirects the enzyme's catalytic activity, initiating the synthesis of potent anti-inflammatory and pro-resolving mediators, most notably 15(R)-Lipoxin A4.[1] This transcellular biosynthetic process, involving the interplay of different cell types such as endothelial cells and leukocytes, represents a pivotal pathway in the body's natural resolution of inflammation and is a key area of interest for the development of novel therapeutic strategies.

Data Presentation: Quantitative Analysis of Aspirin-Triggered 15(R)-Lipoxin A4 Synthesis

The following table summarizes quantitative data on the production of 15(R)-LXA4 in response to aspirin across various experimental models.

| Experimental Model | Aspirin Dosage/Concentration | Measured 15(R)-LXA4 Levels | Reference |

| Human Clinical Trial (Plasma) | 81 mg/day for 8 weeks | Increase of 0.25 ± 0.63 ng/mL | [2] |

| 325 mg/day for 8 weeks | Increase of 0.16 ± 0.71 ng/mL | [2] | |

| 650 mg/day for 8 weeks | No significant change (0.01 ± 0.75 ng/mL) | [2] | |

| Mouse Model (LPS-induced lung injury; BAL fluid) | 100 mg/kg | Significantly increased from undetectable to ~100 pg/mL | [3] |

| Mouse Model (LPS-induced lung injury; Plasma) | 100 mg/kg | Significantly increased from undetectable to ~25 pg/mL | [3] |

| Mouse Model (LPS-induced peritonitis; Lung homogenate) | 100 mg/kg | Vehicle: 25.5 ± 9.3 ng/mL; Aspirin: 112.0 ± 7.4 ng/mL | [4] |

| In Vitro Human Endothelial Cell/Neutrophil Co-culture | 100 µM | Not explicitly quantified in abstracts, but production is demonstrated. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of aspirin-triggered 15(R)-LXA4 synthesis.

Isolation of Human Neutrophils

This protocol describes the isolation of human neutrophils from whole blood using density gradient centrifugation, a common prerequisite for in vitro studies.

Materials:

-

Anticoagulated (e.g., with heparin) whole human blood

-

Density gradient medium (e.g., Ficoll-Paque)

-

Dextran (B179266) solution (3% in 0.9% NaCl)

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

Sterile conical tubes (15 mL and 50 mL)

-

Serological pipettes

-

Centrifuge

Procedure:

-

Draw whole blood into tubes containing anticoagulant.

-

Mix the blood with an equal volume of 3% dextran solution.

-

Allow the erythrocytes to sediment by gravity for 20-30 minutes at room temperature.

-

Carefully collect the leukocyte-rich upper layer.

-

Layer the leukocyte-rich plasma over an equal volume of density gradient medium in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and the density gradient medium, being careful not to disturb the neutrophil pellet at the bottom.

-

To lyse contaminating erythrocytes, resuspend the neutrophil pellet in a small volume of sterile water (hypotonic lysis) for 30 seconds, followed by the addition of an equal volume of 1.6% NaCl to restore isotonicity. Alternatively, use a commercially available RBC lysis buffer.

-

Centrifuge at 250 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the neutrophil pellet twice with cold HBSS (Ca2+/Mg2+-free).

-

Resuspend the final neutrophil pellet in the desired buffer for subsequent experiments.

-

Determine cell viability and purity using a hemocytometer and trypan blue exclusion, and by microscopic examination of a stained cytospin preparation. A purity of >95% is typically achieved.[5]

Human Endothelial Cell and Neutrophil Co-culture for Aspirin-Triggered 15(R)-LXA4 Synthesis

This protocol outlines an in vitro model to study the transcellular biosynthesis of 15(R)-LXA4.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Isolated human neutrophils (from Protocol 3.1)

-

Aspirin solution (acetylsalicylic acid)

-

Arachidonic Acid

-

Phosphate Buffered Saline (PBS)

-

Cell culture plates (e.g., 12-well or 24-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture HUVECs to confluence in cell culture plates.

-

On the day of the experiment, wash the HUVEC monolayers twice with PBS.

-

Pre-treat the HUVECs with aspirin (e.g., 100 µM) in fresh culture medium for 30 minutes to allow for COX-2 acetylation.

-

Wash the aspirin-treated HUVECs twice with PBS to remove excess aspirin.

-

Add freshly isolated human neutrophils (resuspended in an appropriate buffer) to the HUVEC monolayers at a desired ratio (e.g., 5-10 neutrophils per endothelial cell).

-

Initiate the synthesis of 15(R)-LXA4 by adding arachidonic acid (e.g., 1-10 µM) to the co-culture.

-

Incubate the co-culture for a specified time period (e.g., 30-60 minutes) at 37°C.

-

Following incubation, carefully collect the supernatant for the analysis of 15(R)-LXA4.

-

Centrifuge the collected supernatant to pellet any cells and debris.

-

The cell-free supernatant can then be used for quantification of 15(R)-LXA4 by ELISA or LC-MS/MS.

Quantification of 15(R)-Lipoxin A4 by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for the quantification of 15(R)-LXA4. The following is a general protocol; specific details may vary depending on the commercial kit used.

Materials:

-

15(R)-LXA4 ELISA kit (containing 15(R)-LXA4 standard, specific antibody-coated plate, enzyme-conjugated secondary antibody, substrate, and wash/assay buffers)

-

Supernatants from co-culture experiments or processed biological fluids

-

Microplate reader

Procedure:

-

Prepare the 15(R)-LXA4 standards and samples according to the kit's instructions. This may involve dilution of the samples.

-

Add the standards and samples to the appropriate wells of the antibody-coated microplate.

-

Add the enzyme-conjugated 15(R)-LXA4 to each well. This will compete with the 15(R)-LXA4 in the sample for binding to the primary antibody.

-

Incubate the plate for the time and temperature specified in the kit's protocol (e.g., 1 hour at room temperature).

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate for the specified time to allow for color development. The intensity of the color is inversely proportional to the amount of 15(R)-LXA4 in the sample.

-

Stop the reaction by adding the stop solution provided in the kit.

-

Read the absorbance of each well at the recommended wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of 15(R)-LXA4 in the samples by interpolating their absorbance values on the standard curve.

Quantification of 15(R)-Lipoxin A4 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of 15(R)-LXA4.

Materials:

-

Liquid chromatography system coupled to a tandem mass spectrometer

-

C18 reversed-phase column

-

Solvents for mobile phase (e.g., methanol (B129727), acetonitrile, water, acetic acid)

-

15(R)-LXA4 analytical standard

-

Deuterated internal standard (e.g., d5-LXA4)

-

Solid-phase extraction (SPE) cartridges

-

Nitrogen evaporator

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

To the biological sample (e.g., plasma, cell culture supernatant), add a known amount of the deuterated internal standard.

-

Acidify the sample to approximately pH 3.5.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with water and then with a non-polar solvent like hexane (B92381) to remove interfering lipids.

-

Elute the lipoxins with a solvent such as methyl formate (B1220265) or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of a mixture of water, acetonitrile, and/or methanol with a small percentage of acetic acid.[1]

-

The eluent from the LC is introduced into the mass spectrometer.

-

Perform mass spectrometric analysis in negative ion mode using multiple reaction monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for both 15(R)-LXA4 and the deuterated internal standard.

-

-

Quantification:

-

Generate a calibration curve by analyzing known concentrations of the 15(R)-LXA4 analytical standard.

-

Quantify the amount of 15(R)-LXA4 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Mandatory Visualization

The following diagrams illustrate the key pathways involved in the synthesis and action of aspirin-triggered 15(R)-Lipoxin A4.

Caption: Transcellular biosynthesis of aspirin-triggered 15(R)-Lipoxin A4.

Caption: Signaling pathway of 15(R)-Lipoxin A4 leading to the resolution of inflammation.

References

- 1. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]

- 2. Lipoxin A4 and aspirin-triggered 15-epi-lipoxin A4 inhibit human neutrophil migration: comparisons between synthetic 15 epimers in chemotaxis and transmigration with microvessel endothelial cells and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. krummel.org [krummel.org]

- 4. Lipoxins in the Nervous System: Brighter Prospects for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for the isolation of human neutrophil-derived extracellular vesicles for characterization and functional experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pro-resolving lipid mediator lipoxin A4 attenuates neuro-inflammation by modulating T cell responses and modifies the spinal cord lipidome - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 15(R)-Lipoxin A4: A Specialized Pro-Resolving Mediator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The resolution of inflammation is an active and highly regulated process orchestrated by a super-family of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, 15(R)-Lipoxin A4 (15(R)-LXA4), also known as Aspirin-Triggered Lipoxin A4 (AT-LXA4), has emerged as a potent molecule with significant therapeutic potential. This technical guide provides an in-depth overview of 15(R)-LXA4, including its biosynthesis, mechanism of action, and key biological functions. Detailed experimental protocols for studying its effects and a summary of quantitative data are presented to facilitate further research and development in this promising area of inflammation resolution.

Introduction to 15(R)-Lipoxin A4